molecular formula C7H9BrO2 B15091097 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene CAS No. 68241-78-1

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene

Cat. No.: B15091097
CAS No.: 68241-78-1
M. Wt: 205.05 g/mol
InChI Key: YRXLQJUTOBAVNV-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dioxaspiro[44]non-6-ene is an organic compound with the molecular formula C₇H₉BrO₂ It is a brominated derivative of 1,4-dioxaspiro[44]non-6-ene, characterized by a spirocyclic structure containing a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be synthesized through the bromination of 1,4-dioxaspiro[4.4]non-6-ene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature and solvent, play a crucial role in achieving high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1,4-dioxaspiro[4This includes optimizing reaction conditions, using efficient brominating agents, and employing purification techniques to obtain the compound in large quantities suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with different oxidation states .

Scientific Research Applications

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific bromination pattern and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

68241-78-1

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

9-bromo-1,4-dioxaspiro[4.4]non-8-ene

InChI

InChI=1S/C7H9BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h2H,1,3-5H2

InChI Key

YRXLQJUTOBAVNV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(=C1)Br)OCCO2

Origin of Product

United States

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